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Compound of Interest

Compound Name: Daclatasvir Impurity C

Cat. No.: B11931164

Introduction

Daclatasvir is a potent direct-acting antiviral agent used in the treatment of chronic hepatitis C
virus (HCV) infection. During the synthesis and storage of Daclatasvir, process-related
impurities and degradation products can arise. Daclatasvir Impurity C is one such potential
impurity that needs to be monitored and controlled to ensure the safety and efficacy of the drug
product. This application note details a robust, stability-indicating High-Performance Liquid
Chromatography (HPLC) method for the accurate quantification of Daclatasvir Impurity C in
bulk drug substances and pharmaceutical dosage forms. The method is developed based on a
comprehensive review of existing validated HPLC techniques for Daclatasvir and its related
substances.

Chemical Structures

o Daclatasvir: Methyl ((2S)-1-{(2S)-2-[5-(4'-{2-[(2S)-1-{(2S)-2-[(methoxycarbonyl)amino]-3-
methylbutanoyl}pyrrolidin-2-yl]-1H-imidazol-5-yl}biphenyl-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-
yl}-3-methyl-1-oxobutan-2-yl)carbamate

o Daclatasvir Impurity C: Carbamic acid, N-[(1S)-1-[[(2S)-2-[5-[4"-(1H-imidazol-5-yl)[1,1'-
biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester[1][2]

Experimental Protocols
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This section provides a detailed methodology for the quantification of Daclatasvir Impurity C

using HPLC.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

Table 1: HPLC Instrumentation and Chromatographic Conditions

Parameter

Recommended Setting

HPLC System

Agilent 1100/1200 series, Waters Alliance, or
equivalent with UV/PDA detector

Column

Waters X-select CSH C18 (250 mm x 4.6 mm,

5.0 um) or equivalent

Mobile Phase A

0.01M Potassium Dihydrogen Phosphate buffer,
pH adjusted to 3.0 with Orthophosphoric acid

Mobile Phase B

Acetonitrile

Elution Mode

Isocratic

Mobile Phase Ratio

Mobile Phase A : Mobile Phase B (50:50, v/v)

Flow Rate 1.0 mL/min
Injection Volume 10 pL
Column Temperature 30°C
Detection Wavelength 315 nm

Run Time

Approximately 15 minutes

Diluent

Mobile Phase

Preparation of Solutions

2.1. Standard Stock Solution of Daclatasvir Impurity C (100 ug/mL) Accurately weigh about

10 mg of Daclatasvir Impurity C reference standard and transfer it into a 100 mL volumetric
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flask. Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve. Make up the
volume to 100 mL with the diluent and mix well.

2.2. Working Standard Solutions From the standard stock solution, prepare a series of working
standard solutions by appropriate dilution with the diluent to cover the desired concentration
range for linearity (e.g., 0.1 - 5 pg/mL).

2.3. Sample Preparation (for Drug Substance) Accurately weigh about 100 mg of the
Daclatasvir drug substance and transfer it into a 100 mL volumetric flask. Add approximately 70
mL of diluent and sonicate for 15 minutes to ensure complete dissolution. Make up the volume
to 100 mL with the diluent and mix well. Filter the solution through a 0.45 pum nylon syringe filter
before injection.

2.4. Sample Preparation (for Dosage Form) Weigh and finely powder not fewer than 20 tablets.
Accurately weigh a quantity of the powder equivalent to 100 mg of Daclatasvir and transfer it
into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 20 minutes
with intermittent shaking to ensure complete extraction of the drug. Make up the volume to 100
mL with the diluent and mix well. Centrifuge a portion of the solution at 4000 rpm for 10 minutes
and then filter the supernatant through a 0.45 um nylon syringe filter before injection.

System Suitability

Before the analysis, the chromatographic system must pass the system suitability test. Inject
the working standard solution (e.g., 1 pg/mL) of Daclatasvir Impurity C six times. The
acceptance criteria are outlined in the table below.

Table 2: System Suitability Parameters

Parameter Acceptance Criteria
Tailing Factor (T) Not more than 2.0
Theoretical Plates (N) Not less than 2000

% RSD of Peak Area Not more than 2.0%

Method Validation Summary
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The proposed HPLC method should be validated according to the International Council for
Harmonisation (ICH) guidelines. The following tables summarize the expected validation
parameters.

Table 3: Linearity and Range

Concentration Range . o
Analyte Correlation Coefficient (r?)
(ng/imL)

Daclatasvir Impurity C 0.1-5.0 >0.999

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Analyte LOD (pg/mL) LOQ (pg/mL)

Daclatasvir Impurity C ~0.03 ~0.10

Table 5: Accuracy (Recovery Studies)

. Amount Added Amount Recovered
Spike Level % Recovery
(ng/mL) (ng/mL)
50% 0.5 User to determine 98.0 - 102.0
100% 1.0 User to determine 98.0 - 102.0
150% 15 User to determine 98.0 - 102.0

Table 6: Precision (Repeatability and Intermediate Precision)

Precision Type Concentration (pg/mL) % RSD of Peak Area

Repeatability (n=6) 1.0 < 2.0%

Intermediate Precision

- Analyst 1/ Day 1 1.0 <2.0%

- Analyst 2 / Day 2 1.0 <2.0%
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Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quantification of Daclatasvir
Impurity C using the described HPLC method.
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Caption: Workflow for HPLC quantification of Daclatasvir Impurity C.

Conclusion

The described HPLC method is simple, precise, accurate, and stability-indicating for the
quantification of Daclatasvir Impurity C. The method is suitable for routine quality control
analysis of Daclatasvir in both bulk drug and pharmaceutical formulations, ensuring that the
impurity is controlled within acceptable limits. The validation parameters summarized in this
note provide a clear guideline for the performance characteristics of the method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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